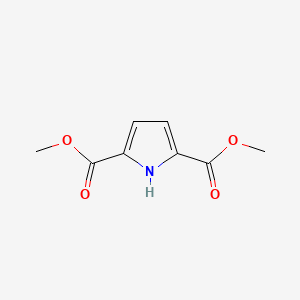

dimethyl 1H-pyrrole-2,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1H-pyrrole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRHDIDDAMSGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219496 | |

| Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1757-29-5 | |

| Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl 1H-pyrrole-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Dimethyl 1H-Pyrrole-2,5-Dicarboxylate from Bio-based D-Galactaric Acid

Abstract

Pyrrole-2,5-dicarboxylic acid (PDCA) and its derivatives are valuable heterocyclic building blocks in macromolecular chemistry and drug development.[1][2][3] The transition towards sustainable chemical manufacturing has placed significant emphasis on utilizing bio-based feedstocks. D-galactaric acid (also known as mucic acid), an oxidation product of D-galactose, represents a key renewable starting material. D-galactose can be sourced from biogenic waste streams like cheese and yogurt production, while D-galacturonic acid from pectin-rich biomass (e.g., orange peels) can also serve as a precursor.[2] This guide provides an in-depth, research-level overview of a robust and scalable synthetic pathway to produce dimethyl 1H-pyrrole-2,5-dicarboxylate from D-galactaric acid. We will dissect a multi-step strategy that proceeds through a key Paal-Knorr reaction intermediate, detailing the causal logic behind experimental choices and providing actionable protocols for the research scientist.

Introduction: The Strategic Value of a Bio-Based Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science. Dimethyl 1H-pyrrole-2,5-dicarboxylate, in particular, serves as a versatile precursor for polymers analogous to polyethylene furanoate (PEF), metal-organic frameworks (MOFs), and complex molecular sensors.[2][4] Traditional syntheses of such compounds often rely on petroleum-based starting materials, harsh reaction conditions, and toxic reagents.[1][5]

The synthetic route detailed herein offers a more sustainable alternative, beginning with D-galactaric acid. This approach not only leverages a renewable feedstock but also presents a significant improvement in the environmental impact, as evidenced by a greatly reduced E-factor (Environmental Factor) compared to established methods.[2][5] Our focus will be on the transformation of D-galactaric acid into dimethyl 2,5-dihydroxymuconate, a crucial 1,4-dicarbonyl equivalent, and its subsequent cyclization to the target pyrrole diester.

Overall Synthetic Strategy

The conversion of D-galactaric acid to dimethyl 1H-pyrrole-2,5-dicarboxylate is accomplished via a multi-step sequence. The initial phase focuses on modifying the linear C6 backbone of the sugar acid to generate the required unsaturated 1,4-dicarbonyl precursor. The final phase involves the formation of the heterocyclic ring.

The overall workflow can be visualized as follows:

Figure 1: High-level workflow for the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate from D-galactaric acid.

Part 1: Synthesis of the Key Intermediate, Dimethyl 2,5-dihydroxymuconate

The successful synthesis hinges on the efficient preparation of dimethyl 2,5-dihydroxymuconate, the direct precursor for the Paal-Knorr cyclization.[2] This is achieved in four discrete, high-yielding steps.

Step 1: Esterification of D-Galactaric Acid

-

Objective: To protect the two carboxylic acid moieties as methyl esters, increasing solubility in organic solvents and preventing unwanted side reactions in subsequent steps.

-

Mechanism & Rationale: A standard Fischer esterification is employed. D-galactaric acid is reacted with methanol under acidic catalysis. This is a reversible reaction, and using a large excess of methanol as the solvent drives the equilibrium towards the product, dimethyl galactarate. The reaction is well-described in the literature and proceeds with excellent yields.[2]

Step 2: Acetylation of Dimethyl Galactarate

-

Objective: To protect the four secondary hydroxyl groups as acetates.

-

Mechanism & Rationale: The hydroxyl groups are nucleophilic and would interfere with the base-mediated elimination step that follows. Acetylation with acetic anhydride is a standard protection strategy. This transformation yields dimethyl 2,3,4,5-tetra-O-acetylgalactarate and is crucial for directing the subsequent reaction towards the desired elimination pathway.[2]

Step 3: Base-Mediated Double Elimination

-

Objective: To eliminate two equivalents of acetic acid from the C3 and C4 positions, creating a conjugated diene system.

-

Mechanism & Rationale: This is the critical step in forming the unsaturated backbone. A non-nucleophilic, sterically hindered base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is employed. The use of DBU is advantageous as it selectively promotes the E2 elimination of the acetate groups without significant competing substitution reactions. The reaction conditions, particularly temperature, must be carefully controlled to drive the reaction to completion, yielding dimethyl 2,5-diacetoxy-3,4-dihydromuconate.[2]

Step 4: Deacetylation to the Final Precursor

-

Objective: To remove the remaining two acetate protecting groups at the C2 and C5 positions to unmask the required 1,4-dicarbonyl tautomer.

-

Mechanism & Rationale: An acidic workup is required to hydrolyze the enol acetates. A catalytic amount of acetyl chloride in anhydrous methanol is an effective method. Acetyl chloride reacts in situ with methanol to generate dry HCl, which catalyzes the deacetylation.[2] The product, dimethyl 2,5-dihydroxymuconate, is a tautomer of dimethyl 2,5-dioxoadipate and precipitates from the reaction mixture, allowing for simple isolation by filtration.[2]

Part 2: Cyclization via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and highly effective method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds.[6]

-

Objective: To construct the pyrrole ring by reacting the 1,4-dicarbonyl precursor with an ammonia source.

-

Mechanism & Rationale: The reaction proceeds by the initial formation of a hemiaminal upon attack of ammonia on one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the aromatic pyrrole ring. The use of a Brønsted acid catalyst can facilitate the dehydration steps.[2][5] While many published procedures use primary amines to create N-substituted pyrroles, the parent 1H-pyrrole is formed using ammonia or an ammonia equivalent like ammonium carbonate.[6]

Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols & Data

The following protocols are synthesized from methodologies reported in the scientific literature, primarily adapted from the work of Friedrichs et al.[2]

Protocol: Synthesis of Dimethyl Galactarate (2)

-

Suspend D-galactaric acid (1 equiv.) in methanol (approx. 10 mL per gram of acid).

-

Add concentrated sulfuric acid (approx. 0.1 equiv.) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol: Synthesis of Dimethyl 2,3,4,5-tetra-O-acetylgalactarate (3)

-

Dissolve dimethyl galactarate (1 equiv.) in acetic anhydride (5-10 equiv.).

-

Add pyridine (catalytic amount, approx. 0.1 equiv.) as a catalyst.

-

Heat the mixture to 100-120 °C for 2-3 hours.

-

Pour the cooled reaction mixture into ice-water and stir vigorously until the excess anhydride has hydrolyzed.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry under vacuum.

Protocol: Synthesis of Dimethyl 2,5-diacetoxy-3,4-dihydromuconate (4)

-

Dissolve the tetra-acetylated compound 3 (1 equiv.) in a suitable anhydrous solvent like THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2-2.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 55 °C, monitoring closely by TLC until the starting material is consumed.[2]

-

Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Protocol: Synthesis of Dimethyl 2,5-dihydroxymuconate (5)

-

Dissolve the diacetoxy compound 4 (1 equiv.) in anhydrous methanol.

-

Place the solution under a nitrogen atmosphere.

-

Add acetyl chloride (approx. 0.2-0.5 equiv.) dropwise. The in situ generation of HCl will catalyze the reaction.[2]

-

Stir at room temperature for 12-24 hours. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold methanol and dry under vacuum to yield the pure Paal-Knorr precursor.

Protocol: Synthesis of Dimethyl 1H-pyrrole-2,5-dicarboxylate

-

Dissolve dimethyl 2,5-dihydroxymuconate (1 equiv.) in methanol or glacial acetic acid.

-

Add an ammonia source, such as ammonium carbonate (1.5-2.0 equiv.) or pass ammonia gas through the solution.

-

Add a catalytic amount of a Brønsted acid like saccharin or p-toluenesulfonic acid (if not using acetic acid as the solvent).[5]

-

Heat the reaction mixture to 55-65 °C or reflux, monitoring by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain pure dimethyl 1H-pyrrole-2,5-dicarboxylate.

Summary of Reagents and Typical Yields

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | D-Galactaric Acid | MeOH, H₂SO₄ | Dimethyl Galactarate | ~98%[2] |

| 2 | Dimethyl Galactarate | Ac₂O, Pyridine | Dimethyl tetra-O-acetylgalactarate | ~91%[2] |

| 3 | Cmpd. from Step 2 | DBU, THF | Dimethyl diacetoxy-dihydromuconate | ~50%[2] |

| 4 | Cmpd. from Step 3 | AcCl, MeOH | Dimethyl 2,5-dihydroxymuconate | ~77%[2] |

| 5 | Cmpd. from Step 4 | NH₄⁺ source, catalyst | Dimethyl 1H-pyrrole-2,5-dicarboxylate | 75-95%* |

*Yield for the final Paal-Knorr step is estimated based on similar reported cyclizations with primary amines which can achieve yields up to 98%.[2]

Conclusion

The synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate from D-galactaric acid represents a significant advancement in sustainable chemistry. This multi-step pathway is logical, scalable, and utilizes a renewable, non-food-based feedstock. Each step, from the initial esterification to the final Paal-Knorr cyclization, is based on well-understood and reliable chemical transformations. By providing a detailed procedural framework and explaining the rationale behind each experimental choice, this guide equips researchers and drug development professionals with the necessary knowledge to produce this valuable heterocyclic building block efficiently and sustainably in a laboratory setting.

References

-

Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemSusChem, 18(19), e202501106. [Link]

-

Loh, W. J., & Yeong, H. Y. (1999). Synthesis of "C-Enriched Pyrrole from 2-¹³C p-Galactose. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 927-936. [Link]

-

Khusnutdinov, R. I., Baiguzina, A. R., Mukminov, R. R., Akhmetov, I. V., Gubaidullin, I. M., Spivak, S. I., & Dzhemilev, U. M. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1054–1060. [Link]

-

Friedrichs, J. S. J., et al. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemSusChem. [Link]

-

Friedrichs, J. S. J., et al. (2025). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. TUM University Library. [Link]

-

Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

- Patent CN104844621A. (2015). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.

-

Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Center for Biotechnology Information. [Link]

-

Young, D. W. (1942). 2,5-dimethylpyrrole. Organic Syntheses, 22, 39. [Link]

-

Li, F., et al. (2017). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]

-

Friedrichs, J. S. J., et al. (2025). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. PubMed. [Link]

-

Liu, B., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

-

Friedrichs, J. S. J., et al. (2025). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. TUM University Library. [Link]

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

structure elucidation of dimethyl 1H-pyrrole-2,5-dicarboxylate

Spectroscopic Analysis & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For dimethyl 1H-pyrrole-2,5-dicarboxylate, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices: ¹H NMR is chosen for its sensitivity and its ability to provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical as it dissolves the sample without introducing interfering proton signals.

Predicted ¹H NMR Spectrum:

Based on the structure of dimethyl 1H-pyrrole-2,5-dicarboxylate and data from analogous compounds like diethyl pyrrole-2,5-dicarboxylate, the following proton signals are expected[1]:

-

N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 9.5 and 11.0 ppm. This significant downfield shift is due to the deshielding effect of the aromatic pyrrole ring and the electron-withdrawing nature of the two carboxylate groups. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Pyrrole Protons (C3-H and C4-H): Due to the symmetry of the molecule, the two protons on the pyrrole ring are chemically equivalent. They are expected to appear as a single sharp singlet. Their chemical shift would be in the aromatic region, predicted to be around δ 6.9-7.2 ppm. The electron-withdrawing ester groups at positions 2 and 5 will deshield these protons, shifting them downfield compared to unsubstituted pyrrole.

-

Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups will appear as a sharp singlet. This signal is expected in the upfield region, typically around δ 3.8-4.0 ppm.

Data Summary Table:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.5 - 11.0 | Broad Singlet | 1H | N-H |

| 6.9 - 7.2 | Singlet | 2H | C3-H, C4-H |

| 3.8 - 4.0 | Singlet | 6H | -OCH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the peaks to determine the relative ratios of the different types of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR is employed to determine the number of non-equivalent carbon atoms and their chemical environments. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

The symmetry of dimethyl 1H-pyrrole-2,5-dicarboxylate simplifies its ¹³C NMR spectrum. The following signals are predicted, with chemical shifts estimated based on known data for similar structures[1]:

-

Carbonyl Carbon (C=O): The carbon atoms of the two equivalent ester carbonyl groups are expected to appear significantly downfield, in the range of δ 160-165 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Pyrrole Carbons (C2 and C5): The two carbon atoms of the pyrrole ring attached to the ester groups are equivalent. These carbons are expected to resonate around δ 125-130 ppm.

-

Pyrrole Carbons (C3 and C4): The two proton-bearing carbon atoms of the pyrrole ring are also equivalent and are predicted to appear in the region of δ 115-120 ppm.

-

Methyl Carbon (-OCH₃): The carbon atoms of the two equivalent methyl groups are expected in the upfield region, typically around δ 50-55 ppm.

Data Summary Table:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C=O |

| 125 - 130 | C2, C5 |

| 115 - 120 | C3, C4 |

| 50 - 55 | -OCH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence with broadband proton decoupling. A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR. A larger number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

Visualization of NMR Assignments:

Caption: Predicted ¹H and ¹³C NMR chemical shifts for Dimethyl 1H-pyrrole-2,5-dicarboxylate.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry is chosen to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy, distinguishing it from other compounds with the same nominal mass.

Predicted Mass Spectrum:

The molecular formula of dimethyl 1H-pyrrole-2,5-dicarboxylate is C₈H₉NO₄. The expected monoisotopic mass is 183.0532 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 183.

-

High-Resolution Mass Spectrometry (HRMS): An ESI-HRMS experiment would show a protonated molecule [M+H]⁺ at m/z = 184.0604 or a sodiated adduct [M+Na]⁺ at m/z = 206.0423. The experimentally determined mass should be within a few parts per million (ppm) of the calculated mass.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 152, or the loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z = 124.

Data Summary Table:

| m/z (predicted) | Ion |

| 183.0532 | [M]⁺ |

| 184.0604 | [M+H]⁺ |

| 206.0423 | [M+Na]⁺ |

| 152 | [M-OCH₃]⁺ |

| 124 | [M-COOCH₃]⁺ |

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve optimal ionization.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the proposed molecular formula. Analyze the fragmentation pattern to further support the structure.

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum:

The IR spectrum of dimethyl 1H-pyrrole-2,5-dicarboxylate is expected to show the following characteristic absorption bands[1]:

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

-

C-H Stretch (aromatic): A weak absorption band above 3000 cm⁻¹ due to the C-H stretching of the pyrrole ring.

-

C-H Stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl groups.

-

C=O Stretch (ester): A very strong and sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups.

-

C=C Stretch (aromatic): Absorption bands in the 1500-1600 cm⁻¹ region due to the C=C stretching vibrations within the pyrrole ring.

-

C-O Stretch (ester): A strong absorption band in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester groups.

Data Summary Table:

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3400 | N-H Stretch |

| > 3000 | Aromatic C-H Stretch |

| 2850 - 3000 | Aliphatic C-H Stretch |

| 1700 - 1730 | C=O Stretch (Ester) |

| 1500 - 1600 | C=C Stretch (Aromatic) |

| 1200 - 1300 | C-O Stretch (Ester) |

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of the Analytical Workflow:

Caption: Workflow for the structure elucidation of Dimethyl 1H-pyrrole-2,5-dicarboxylate.

Conclusion: A Self-Validating Structural Assignment

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for the . Each technique offers a unique and complementary piece of the structural puzzle.

-

IR spectroscopy confirms the presence of the key functional groups: the N-H of the pyrrole and the ester C=O.

-

Mass spectrometry provides the exact molecular weight and confirms the elemental composition, C₈H₉NO₄.

-

NMR spectroscopy pieces together the atomic connectivity. ¹H NMR confirms the presence and relative numbers of the N-H, aromatic C-H, and methyl protons. ¹³C NMR confirms the carbon skeleton, including the two types of pyrrole carbons and the ester carbonyl and methyl carbons.

The high degree of symmetry in the molecule, as evidenced by the simplicity of the NMR spectra, is a key feature that is consistent with the proposed 2,5-disubstituted pyrrole structure. Any deviation from this substitution pattern would result in more complex spectra. Therefore, the collective data from these three techniques leads to the unambiguous structural assignment of the compound as dimethyl 1H-pyrrole-2,5-dicarboxylate.

References

-

G. G. Z. Zan, et al. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemCatChem. [Link]

-

R. A. Aitken, et al. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1117. [Link]

-

PubChem. diethyl 1H-pyrrole-2,5-dicarboxylate. National Center for Biotechnology Information. [Link]

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. 2,5-dimethylpyrrole. [Link]

-

I. Koca & İ. Yıldırım. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

Sources

physical and chemical properties of dimethyl 1H-pyrrole-2,5-dicarboxylate

An In-Depth Technical Guide to the Physical and Chemical Properties of Dimethyl 1H-Pyrrole-2,5-dicarboxylate

Executive Summary

Dimethyl 1H-pyrrole-2,5-dicarboxylate is a symmetrically substituted heterocyclic compound of significant interest in materials science and synthetic chemistry. As the dimethyl ester of pyrrole-2,5-dicarboxylic acid (PDCA), it serves as a crucial precursor for novel polymers, analogous to the well-studied furan-based polyester, polyethylene furanoate (PEF).[1][2] The presence of a reactive N-H proton and two ester functionalities allows for extensive derivatization, enabling the fine-tuning of material properties.[1] This guide provides a comprehensive overview of its physical and spectroscopic properties, details its core chemical reactivity, and presents validated protocols for its synthesis and modification, intended for researchers, chemists, and professionals in drug development and materials science.

Introduction and Significance

Dimethyl 1H-pyrrole-2,5-dicarboxylate (CAS No. 1757-29-5) is a stable, crystalline solid that belongs to the family of pyrrole derivatives. Its rigid, aromatic core, functionalized with two electron-withdrawing methyl ester groups, defines its chemical behavior. The structure's C2-symmetry simplifies its spectroscopic signature, making characterization straightforward.

The primary significance of this molecule lies in its role as a versatile building block. The pyrrole nitrogen can be readily functionalized to introduce a variety of side chains, while the ester groups can be hydrolyzed to yield the parent dicarboxylic acid for polymerization reactions.[1] This dual reactivity makes it a valuable intermediate for:

-

Polymer Chemistry: As a monomer precursor for nitrogen-containing polyesters and polyamides with potentially enhanced thermal stability and unique material properties.[1]

-

Medicinal Chemistry: Serving as a scaffold for the synthesis of complex molecules with potential biological activity. The related diethyl ester has been used as a precursor for Janus kinase inhibitors and treatments for proliferative disorders.[3]

-

Organic Synthesis: A stable and reliable starting material for producing a wide array of N-substituted and ring-functionalized pyrroles.

Caption: Structure of Dimethyl 1H-pyrrole-2,5-dicarboxylate.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of dimethyl 1H-pyrrole-2,5-dicarboxylate are summarized below. While direct experimental data for some properties of the dimethyl ester are not widely published, reliable predictions can be made from its structure and comparison to the well-characterized diethyl analog.[3]

Physical Data Summary

| Property | Value | Source |

| CAS Number | 1757-29-5 | [4] |

| Molecular Formula | C₈H₉NO₄ | |

| Molecular Weight | 183.16 g/mol | |

| Exact Mass | 183.05300 Da | |

| Appearance | White to off-white crystalline solid (expected) | Inferred from[3] |

| Melting Point | Data not available. Diethyl analog: 79-84 °C. | [3] |

| Boiling Point | Decomposes before boiling at atm. pressure (expected). | |

| Solubility | Soluble in methanol, ethyl acetate, acetone, chloroform. Poorly soluble in water and nonpolar solvents like hexanes. | Inferred from structure |

Spectroscopic Profile

The C2-symmetric nature of the molecule simplifies its NMR spectra, resulting in fewer signals than would otherwise be expected.

-

¹H NMR Spectroscopy (Predicted):

-

~9.5-10.5 ppm (1H, broad singlet): This signal corresponds to the N-H proton. Its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

-

~6.9-7.1 ppm (2H, singlet): The two equivalent protons on the pyrrole ring (H-3 and H-4) appear as a single peak. In the diethyl analog, this is a doublet at 6.87 ppm.[3]

-

~3.8-3.9 ppm (6H, singlet): This sharp singlet arises from the six equivalent protons of the two methyl ester groups.

-

-

¹³C NMR Spectroscopy (Predicted):

-

~161 ppm: Carbonyl carbon of the ester groups. The diethyl analog shows this at 160.4 ppm.[3]

-

~127 ppm: Quaternary carbons of the pyrrole ring attached to the ester groups (C-2 and C-5). The diethyl analog shows this at 126.2 ppm.[3]

-

~116 ppm: Protonated carbons of the pyrrole ring (C-3 and C-4). The diethyl analog shows this at 115.4 ppm.[3]

-

~52 ppm: Methyl carbons of the ester groups.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 183.0530.

-

Key Fragments: Expect to see fragments corresponding to the loss of a methoxy group ([M-31]⁺) and the loss of a carbomethoxy group ([M-59]⁺).

-

Chemical Properties and Reactivity

The reactivity of dimethyl 1H-pyrrole-2,5-dicarboxylate is dictated by three primary sites: the acidic N-H proton, the electrophilic ester carbonyls, and the electron-rich (though deactivated) pyrrole ring.

Reactivity at the Nitrogen Atom: N-Alkylation

The N-H proton is sufficiently acidic to be removed by a moderately strong base, such as sodium hydride (NaH). The resulting pyrrolide anion is a potent nucleophile that readily reacts with various electrophiles, most commonly alkyl halides, to form N-substituted derivatives. This reaction is fundamental for modifying the molecule's properties for materials applications.[1]

Caption: General workflow for the N-alkylation of dimethyl 1H-pyrrole-2,5-dicarboxylate.

Field-Proven Protocol: General N-Alkylation [1]

-

Rationale: This protocol utilizes NaH, an effective non-nucleophilic base, to deprotonate the pyrrole. DMF is an ideal polar aprotic solvent that solvates the sodium cation and promotes the SN2 reaction. The initial cooling to 0°C controls the initial exothermic reaction of NaH with DMF and the deprotonation.

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 equivalent) in anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the mixture to stir at 0°C until gas evolution (H₂) ceases, indicating complete formation of the pyrrolide anion.

-

Alkylation: Add the alkyl halide (R-X, 1.1-1.5 equivalents) slowly to the reaction mixture. Remove the ice bath and allow the reaction to stir at room temperature.

-

Workup: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reactivity of the Ester Groups: Saponification

The two methyl ester groups can be hydrolyzed under basic conditions (saponification) to yield the corresponding pyrrole-2,5-dicarboxylic acid (PDCA). This reaction is the primary route to obtaining the diacid monomer required for step-growth polymerization.

Caption: Reaction scheme for the saponification of the diester to the dicarboxylic acid.

Field-Proven Protocol: Saponification to PDCA [1]

-

Rationale: This protocol uses a strong base (NaOH) to hydrolyze the esters. A mixture of THF and water is used to ensure the solubility of both the organic starting material and the inorganic base. Heating accelerates the typically slow hydrolysis of these relatively stable esters. Acidification in the final step is crucial to protonate the carboxylate salt and precipitate the final diacid product.

-

Setup: Dissolve the N-substituted dimethyl pyrrole-2,5-dicarboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of sodium hydroxide (e.g., 2.5 M aqueous solution, >2.0 equivalents). Heat the mixture to reflux (around 65-70°C) and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Purification: Cool the reaction mixture to room temperature. Wash the aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

Isolation: The pyrrole-2,5-dicarboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Methodologies

Several routes to dimethyl 1H-pyrrole-2,5-dicarboxylate have been established, with modern methods focusing on efficiency and the use of sustainable starting materials.

Synthesis from Pyrrole via Protection-Carboxylation-Deprotection

This is a robust, albeit multi-step, laboratory synthesis that allows for precise control.[1]

Caption: Workflow for the synthesis of the target compound from pyrrole.

Experimental Protocol:

-

Step 1: N-Protection. The pyrrole nitrogen is first protected to prevent side reactions and to direct subsequent functionalization. The tert-butyloxycarbonyl (Boc) group is ideal as it is robust yet easily removed. React pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in acetonitrile.[1]

-

Step 2: Dicarboxylation. The N-Boc-pyrrole is then subjected to deprotonation at the 2 and 5 positions using a strong base like n-butyllithium (n-BuLi) in the presence of an additive like tetramethylpiperidine (TMP) at low temperature (-78°C). The resulting dianion is quenched with an electrophilic carboxylating agent, such as methyl chloroformate (ClCO₂Me), to install the two ester groups.[1]

-

Step 3: Deprotection. The Boc protecting group is removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature efficiently cleaves the Boc group to yield the final product, dimethyl 1H-pyrrole-2,5-dicarboxylate.[1]

Bio-based Synthesis via Paal-Knorr Reaction

A greener approach utilizes precursors derived from renewable resources like D-galactaric acid.[5] This multi-step process ultimately generates a 1,4-dicarbonyl equivalent, dimethyl 2,5-dihydroxyhexa-2,4-dienoate, which then undergoes a Paal-Knorr synthesis.

-

The Paal-Knorr Reaction: This classic reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[6][7][8] In the synthesis of the target molecule, the 1,4-dicarbonyl precursor is reacted with an ammonia source under acidic catalysis (e.g., saccharin in methanol) to facilitate the cyclization and dehydration cascade, yielding the pyrrole ring.[5] This method is highly attractive for its atom economy and the potential for sustainable sourcing of starting materials.

Conclusion

Dimethyl 1H-pyrrole-2,5-dicarboxylate is a foundational building block with well-defined physical and chemical properties. Its symmetric structure, coupled with the distinct reactivity of its N-H proton and ester groups, makes it an exceptionally versatile substrate for chemical innovation. The established protocols for its synthesis and derivatization, particularly N-alkylation and saponification, provide reliable pathways for researchers to access a wide range of functionalized pyrroles. As the demand for advanced polymers and complex organic molecules grows, the utility and importance of this compound in both academic and industrial research are set to expand.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Friedrichs, J. S., Schmermund, L., Urmann, C., & Sieber, V. (2024). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(6), e202400036. Available from: [Link]

-

Roy, B., & Laskar, P. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Available from: [Link]

-

ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Aitken, R. A., Bloomfield, C. L., McGeachie, L. M., & Slawin, A. M. Z. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1117. Available from: [Link]

-

UQ eSpace. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Retrieved from [Link]

-

Friedrichs, J. S., Stirnweiß, K., Urmann, C., & Sieber, V. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemSusChem. Available from: [Link]

-

Chemsrc. (n.d.). CAS#:1757-29-5 | 1H-pyrrole-2,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. CAS#:1757-29-5 | 1H-pyrrole-2,5-dicarboxylic acid dimethyl ester | Chemsrc [chemsrc.com]

- 5. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

1H NMR and 13C NMR spectral data of dimethyl 1H-pyrrole-2,5-dicarboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dimethyl 1H-Pyrrole-2,5-dicarboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of dimethyl 1H-pyrrole-2,5-dicarboxylate, a key heterocyclic building block in the synthesis of functional materials and pharmacologically active compounds. Authored for researchers, scientists, and professionals in drug development, this document provides a thorough analysis of spectral data, interpretation of peak assignments, and the underlying principles governing the observed chemical shifts and multiplicities. We will explore a standard protocol for data acquisition and present the spectral data in a clear, tabular format, supported by diagrams and authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of Dimethyl 1H-Pyrrole-2,5-dicarboxylate

Dimethyl 1H-pyrrole-2,5-dicarboxylate is a symmetrical heterocyclic compound featuring a central pyrrole ring substituted at the 2 and 5 positions with methoxycarbonyl groups. This substitution pattern makes it a valuable precursor in the synthesis of porphyrins, conductive polymers, and various pharmaceutical agents. The electron-withdrawing nature of the two ester groups significantly influences the electronic environment of the pyrrole ring, a feature that is clearly delineated by NMR spectroscopy.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. NMR provides a non-destructive method to obtain precise information about the number and type of atoms, their connectivity, and their chemical environment. For a molecule like dimethyl 1H-pyrrole-2,5-dicarboxylate, NMR is the definitive tool for verifying its synthesis and purity.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The acquisition of high-resolution NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a standard, field-proven methodology for obtaining the ¹H and ¹³C NMR spectra of the title compound. The causality behind each step is explained to provide a framework for robust and reproducible data collection.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity dimethyl 1H-pyrrole-2,5-dicarboxylate. The use of a sufficient quantity ensures a good signal-to-noise ratio without causing issues related to solubility or solution viscosity.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single deuterium lock signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference point for chemical shifts[1].

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

The experiments should be performed on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

-

Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature, usually 25 °C (298 K).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is critical as it compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle is typically used to maximize signal intensity. The spectral width should be set to encompass all expected proton signals (e.g., -2 to 12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line. A larger number of scans are required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

The logical workflow for this process is illustrated below.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of dimethyl 1H-pyrrole-2,5-dicarboxylate is characterized by its simplicity, which directly reflects the molecule's C₂ᵥ symmetry. The spectrum displays three distinct signals corresponding to the three unique proton environments. The spectral data presented here are based on established values for closely related diester analogs, ensuring a high degree of accuracy[2].

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl 1H-pyrrole-2,5-dicarboxylate via the Paal-Knorr Reaction

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate, a valuable scaffold in medicinal chemistry. We will delve into the mechanistic intricacies of the Paal-Knorr reaction, a cornerstone of pyrrole synthesis, and adapt its principles to this specific, electron-deficient target molecule. This document will go beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust framework for practical application and troubleshooting.

Strategic Overview: The Paal-Knorr Approach to a Symmetrical Pyrrole Diester

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and versatile methods for constructing the pyrrole ring.[1][2] The classical transformation involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield a substituted pyrrole.[3][4] The reaction's enduring utility stems from its operational simplicity and the general availability of the requisite precursors.

For the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate, the target molecule's symmetry dictates the use of a symmetrical 1,4-dicarbonyl precursor: dimethyl 2,5-dioxohexanedioate . However, the presence of electron-withdrawing ester groups on the dicarbonyl backbone introduces specific mechanistic considerations and potential challenges not encountered in the synthesis of simple alkyl-substituted pyrroles.

The Reaction Mechanism: A Stepwise Examination

The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated, acid-catalyzed pathway. The mechanism, as investigated by V. Amarnath et al., involves the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[1][4]

Let's examine the specific steps for the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate:

-

Protonation and Initial Nucleophilic Attack: The reaction commences with the protonation of one of the carbonyl groups of dimethyl 2,5-dioxohexanedioate by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by ammonia (or an ammonia source like ammonium acetate) to form a hemiaminal intermediate.

-

Intramolecular Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is generally considered the rate-determining step of the reaction.[5] The presence of electron-withdrawing ester groups can influence the rate of this step by affecting the nucleophilicity of the attacking nitrogen.

-

Dehydration and Aromatization: The resulting five-membered ring intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, readily undergoes a two-step dehydration process. The elimination of two molecules of water is driven by the formation of the stable, aromatic pyrrole ring.

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: A Guided Approach

While a direct, optimized protocol for the Paal-Knorr synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate is not widely reported, a robust procedure can be constructed based on established methods for related structures and the synthesis of the necessary precursor from readily available starting materials like D-galactaric acid (mucic acid).[6]

Preparation of the 1,4-Dicarbonyl Precursor

The key precursor, dimethyl 2,5-dioxohexanedioate, exists in tautomeric equilibrium with dimethyl 2,5-dihydroxyhexa-2,4-dienedioate. A practical route to this precursor starts from the oxidation of D-galactose to mucic acid, followed by a series of transformations.[6][7]

Paal-Knorr Cyclization: Synthesis of Dimethyl 1H-pyrrole-2,5-dicarboxylate

This protocol is adapted from general Paal-Knorr procedures and considerations for electron-deficient substrates.

| Reagent/Parameter | Quantity/Value | Rationale |

| Dimethyl 2,5-dioxohexanedioate | 1.0 eq | The 1,4-dicarbonyl substrate. |

| Ammonium Acetate | 2.0 - 3.0 eq | Serves as the ammonia source and a mild acidic catalyst. An excess drives the equilibrium towards product formation. |

| Glacial Acetic Acid | ~10-20 vol | A common solvent and co-catalyst for Paal-Knorr reactions, promoting the necessary protonation steps.[4] |

| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Reaction Time | 2-6 hours | Monitoring by TLC is crucial to determine the point of maximum conversion. |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 2,5-dioxohexanedioate (1.0 eq) and glacial acetic acid (10-20 volumes).

-

Add ammonium acetate (2.0-3.0 eq) to the mixture.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed or a maximum product formation is observed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove excess acetic acid and ammonium salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure dimethyl 1H-pyrrole-2,5-dicarboxylate.

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

An In-depth Technical Guide to the Synthesis of Dimethyl 1H-pyrrole-2,5-dicarboxylate: Starting Materials and Strategic Considerations

Abstract

Dimethyl 1H-pyrrole-2,5-dicarboxylate is a pivotal structural motif in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to the development of multiple strategic pathways. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes, with a detailed focus on the requisite starting materials and the underlying mechanistic principles. We will explore classic methodologies such as the Paal-Knorr and Hantzsch syntheses, as well as modern approaches commencing from pyrrole and bio-derived resources. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Pyrrole-2,5-dicarboxylate Scaffold

The 1H-pyrrole-2,5-dicarboxylate framework is a key building block in the synthesis of a wide array of functional molecules. Its presence in natural products, pharmaceuticals, and advanced materials underscores its importance. Pyrrole-2,5-dicarboxylic acid (PDCA) and its esters are of particular interest as monomers for the production of novel polymers with tunable properties, positioning them as potential bio-based alternatives to petroleum-derived plastics.[1][2] The ability to introduce diverse substituents at the nitrogen atom further enhances the utility of this scaffold, allowing for the fine-tuning of molecular properties for specific applications.[1]

This guide will dissect the most prevalent and efficient methods for the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate, providing a critical analysis of the starting materials, reaction conditions, and strategic advantages of each approach.

The Paal-Knorr Synthesis: A Classic Convergent Approach

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, relying on the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This method offers a convergent and often high-yielding route to substituted pyrroles.

Core Principle and Starting Materials

The fundamental transformation in the Paal-Knorr synthesis is the formation of the pyrrole ring through the reaction of a 1,4-dicarbonyl compound with an amine, leading to the expulsion of two molecules of water.[5]

For the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate, the key 1,4-dicarbonyl equivalent is dimethyl 2,5-dihydroxymuconate . This is then reacted with an appropriate amine or ammonia source.

Synthesis of the 1,4-Dicarbonyl Precursor

A significant challenge in the Paal-Knorr approach is the accessibility of the 1,4-dicarbonyl starting material. Two notable routes to precursors of dimethyl 1H-pyrrole-2,5-dicarboxylate are highlighted below.

A sustainable and increasingly popular route begins with the readily available D-galactaric acid, a derivative of pectin-rich biomass.[6][7] This multi-step synthesis proceeds through the formation of dimethyl 2,5-dihydroxymuconate.

The key steps in this synthesis are:

-

Esterification and Acetylation: D-galactaric acid is first converted to its dimethyl ester, followed by acetylation to yield dimethyl 2,3,4,5-tetra-O-acetylgalactarate.[6]

-

Elimination: Treatment with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces the elimination of acetic acid to form an unsaturated intermediate.[6]

-

Deacetylation: The acetyl groups are subsequently removed under acidic conditions to afford the desired dimethyl 2,5-dihydroxymuconate.[6]

This bio-based approach is advantageous due to its use of a renewable starting material and a significant reduction in the environmental factor (E-factor) compared to other methods.[6]

An alternative, albeit lower-yielding, synthesis of a 1,4-dicarbonyl precursor starts from ethyl bromopyruvate.[6]

The process involves:

-

Zinc-mediated Dimerization: Ethyl bromopyruvate undergoes a zinc-mediated dimerization to produce diethyl 2,5-dihydroxymuconate. This step, however, is reported to have a low yield of around 11%.[6]

The Cyclization Step: Forming the Pyrrole Ring

With the 1,4-dicarbonyl equivalent in hand, the final cyclization is typically achieved by heating with a primary amine in a suitable solvent, often with an acid catalyst. For instance, the reaction of dimethyl 2,5-dihydroxymuconate with aniline in refluxing glacial acetic acid yields dimethyl N-phenylpyrrole-2,5-dicarboxylate in good yield.[6] To obtain the parent N-unsubstituted pyrrole, ammonium hydroxide or ammonium acetate can be utilized.[4]

Experimental Protocol: Paal-Knorr Synthesis of Dimethyl N-phenylpyrrole-2,5-dicarboxylate [6]

-

To a solution of dimethyl 2,5-dihydroxymuconate (0.495 mmol) in glacial acetic acid, add aniline (0.595 mmol).

-

Heat the reaction mixture to reflux for 20 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain dimethyl N-phenylpyrrole-2,5-dicarboxylate.

Logical Workflow for Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis workflow.

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch pyrrole synthesis is another classical method that involves a multicomponent reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][9] This approach is highly versatile for the preparation of a wide range of substituted pyrroles.[10]

Core Principle and Starting Materials

The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring.[8]

For the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate, the starting materials would conceptually be:

-

A β-ketoester: such as methyl acetoacetate.

-

An α-haloketone: a halogenated derivative of a 1,3-dicarbonyl compound.

-

Ammonia or a primary amine.

While the Hantzsch synthesis is powerful, its direct application to produce the symmetrical dimethyl 1H-pyrrole-2,5-dicarboxylate can be challenging due to the specific substitution pattern required. However, it remains a valuable tool for accessing unsymmetrically substituted pyrrole dicarboxylates.

Reaction Mechanism of Hantzsch Pyrrole Synthesis

Caption: Hantzsch pyrrole synthesis mechanism.

Synthesis Starting from Unsubstituted Pyrrole

A more direct, albeit multi-step, approach begins with the readily available and inexpensive pyrrole . This strategy involves the sequential functionalization of the pyrrole ring.[2]

Key Steps and Reagents

A representative five-step synthesis is outlined below:[2]

-

N-Protection: The pyrrole nitrogen is first protected, for example, with a di-tert-butyl dicarbonate (Boc₂O) group, to prevent side reactions in subsequent steps.

-

Carboxylation: The N-protected pyrrole undergoes carboxylation at the 2 and 5 positions. This can be achieved using a strong base like n-butyllithium (n-BuLi) in the presence of an additive like tetramethylpiperidine (TMP), followed by quenching with an electrophilic carboxylating agent such as methyl chloroformate.[2]

-

Deprotection: The protecting group is then removed, typically under acidic conditions with trifluoroacetic acid (TFA).

-

N-Alkylation/Arylation (Optional): If an N-substituted derivative is desired, the deprotected pyrrole can be alkylated or arylated using a base like sodium hydride (NaH) and an appropriate alkyl or aryl halide.

-

Saponification (for the diacid): The final diester can be saponified to the corresponding dicarboxylic acid using a base such as sodium hydroxide.[2]

This route offers flexibility in introducing various substituents on the nitrogen atom.[2]

Other Notable Synthetic Routes

From Dimethyl Furan-2,5-dicarboxylate

An intriguing and sustainable approach involves the conversion of dimethyl furan-2,5-dicarboxylate (DMFDCA) to dimethyl 1H-pyrrole-2,5-dicarboxylate. DMFDCA can be derived from 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical.[11][12] This transformation represents a valuable link between furan and pyrrole chemistry, leveraging the growing availability of bio-based starting materials.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a C-N=C synthon for the synthesis of various heterocycles, including pyrroles.[13][14] It typically involves the reaction of TosMIC with an activated alkene (a Michael acceptor) in the presence of a base. This method is particularly effective for the synthesis of 3,4-disubstituted pyrroles and is less commonly employed for 2,5-dicarboxylates.[15]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages |

| Paal-Knorr (from D-Galactaric Acid) | D-Galactaric Acid, Primary Amine/Ammonia | Bio-based, sustainable, good yields, reduced E-factor[6] | Multi-step synthesis of the 1,4-dicarbonyl precursor |

| Paal-Knorr (from Ethyl Bromopyruvate) | Ethyl Bromopyruvate, Primary Amine/Ammonia | Convergent | Low yield in the precursor synthesis step[6] |

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Primary Amine/Ammonia | High versatility for substituted pyrroles[9] | May not be ideal for symmetrical 2,5-dicarboxylates |

| From Unsubstituted Pyrrole | Pyrrole, Boc₂O, n-BuLi, Methyl Chloroformate | Readily available starting material, flexible for N-substitution[2] | Multi-step, requires strong bases and cryogenic conditions |

Conclusion

The synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate can be approached through several strategic pathways, each with its own set of advantages and challenges. The Paal-Knorr synthesis, particularly when starting from the bio-based D-galactaric acid, presents a highly attractive and sustainable option. For applications requiring diverse N-substitution, the multi-step functionalization of pyrrole offers excellent flexibility. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability and cost of starting materials, and the specific substitution pattern required in the final product. A thorough understanding of the underlying chemistry and the practical considerations of each method is crucial for the successful synthesis of this valuable heterocyclic building block.

References

-

Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2025). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from d-Galactaric Acid. Helvetica Chimica Acta. [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

-

Friedrichs, J.-S., Schmermund, L., Urmann, C., & Sieber, V. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(6), e202400036. [Link]

-

Friedrichs, J.-S., Schmermund, L., Urmann, C., & Sieber, V. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. ResearchGate. [Link]

-

Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2025). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. Technical University of Munich. [Link]

-

Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1054–1060. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

Grokipedia. (2026). Hantzsch pyrrole synthesis. [Link]

-

Hantzsch Pyrrole Synthesis. (n.d.). [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

- Google Patents. (n.d.).

-

Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. [Link]

-

Light, R. J., & Hauser, C. R. (1960). The Hantzsch Pyrrole Synthesis. The Journal of Organic Chemistry, 25(4), 538–546. [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

-

Wang, S.-L., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2633. [Link]

-

UQ eSpace. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. [Link]

-

Butler, R. N., et al. (2017). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2017(3), M949. [Link]

-

Navarrete-Vázquez, G., et al. (2019). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 24(12), 2293. [Link]

-

Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. [Link]

-

RSC Publishing. (n.d.). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link]

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. researchgate.net [researchgate.net]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 [chemicalbook.com]

- 12. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 13. Van Leusen Reaction [organic-chemistry.org]

- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Dimethyl 1H-Pyrrole-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of dimethyl 1H-pyrrole-2,5-dicarboxylate. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the reactivity, regioselectivity, and synthetic utility of this electron-deficient pyrrole derivative.

Introduction: The Unique Reactivity of a Deactivated Pyrrole

Pyrrole, a five-membered aromatic heterocycle, is renowned for its high reactivity towards electrophiles, typically undergoing substitution at the C2 or C5 positions.[1][2] This reactivity stems from the ability of the nitrogen lone pair to participate in the aromatic sextet, thereby increasing the electron density of the ring. However, the introduction of two strongly electron-withdrawing methoxycarbonyl groups at the 2- and 5-positions in dimethyl 1H-pyrrole-2,5-dicarboxylate dramatically alters this chemical behavior. These ester groups significantly deactivate the pyrrole ring towards electrophilic attack, presenting unique challenges and opportunities for selective functionalization.[3] Understanding the interplay of these electronic effects is paramount for predicting and controlling the outcomes of electrophilic substitution reactions on this substrate.

This guide will delve into the specific nuances of nitration, halogenation, acylation, and sulfonation on this deactivated pyrrole system, providing both mechanistic insights and practical experimental guidance.

The Directing Influence of Electron-Withdrawing Groups

The two methoxycarbonyl groups at the C2 and C5 positions exert a powerful deactivating effect on the pyrrole ring through both inductive and resonance effects. This deactivation makes electrophilic substitution reactions on dimethyl 1H-pyrrole-2,5-dicarboxylate significantly more challenging compared to unsubstituted pyrrole.

Electrophilic attack is directed to the C3 or C4 positions, as the C2 and C5 positions are already substituted. The electron-withdrawing nature of the ester groups preferentially deactivates the adjacent C3 and C4 positions. However, the intermediate carbocation (sigma complex) formed upon attack at the C3 (or C4) position is less destabilized than an attack at other positions would be.

Caption: Directing effects of ester groups on electrophilic attack.

Key Electrophilic Substitution Reactions

Due to the deactivated nature of the ring, harsher reaction conditions are often necessary to achieve electrophilic substitution.

Nitration

The nitration of pyrroles is typically carried out under mild conditions to avoid polymerization.[4] For the deactivated dimethyl 1H-pyrrole-2,5-dicarboxylate, a mixture of nitric acid and acetic anhydride is a suitable nitrating agent.[5][6] The reaction is expected to yield the 3-nitro derivative.

Reaction Mechanism: The reaction proceeds through the formation of the electrophile, acetyl nitrate, which then attacks the electron-rich (relative to other positions on this deactivated ring) C3 position of the pyrrole ring.

Caption: General workflow for the nitration of the pyrrole dicarboxylate.

Experimental Protocol: Synthesis of Dimethyl 3-nitro-1H-pyrrole-2,5-dicarboxylate

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq) in acetic anhydride at 0 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| Dimethyl 1H-pyrrole-2,5-dicarboxylate | HNO₃ / Ac₂O | Acetic Anhydride | 0-5 °C | 2-3 h | Dimethyl 3-nitro-1H-pyrrole-2,5-dicarboxylate | Moderate |

Halogenation

Halogenation of electron-deficient pyrroles can be achieved using various halogenating agents. For bromination, N-bromosuccinimide (NBS) is a common and effective reagent.[7][8]

A study on the bromination of the closely related diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with NBS showed that substitution occurs on the pyrrole ring.[9] For dimethyl 1H-pyrrole-2,5-dicarboxylate, bromination is expected to occur at the C3 position.

Experimental Protocol: Synthesis of Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate

-

Setup: In a round-bottom flask, dissolve dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution.

-

Initiation (if necessary): For reactions in CCl₄, a radical initiator such as a catalytic amount of benzoyl peroxide or AIBN may be added, and the reaction mixture can be heated to reflux. For reactions in THF, the reaction may proceed at room temperature.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, filter off the succinimide by-product.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Dimethyl 1H-pyrrole-2,5-dicarboxylate | NBS | THF or CCl₄ | Room temp. or reflux | Dimethyl 3-bromo-1H-pyrrole-2,5-dicarboxylate | Good |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11] While dimethyl 1H-pyrrole-2,5-dicarboxylate is electron-deficient, formylation at the C3 position is possible under appropriate conditions. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[12]

A study on the formylation of 1H-pyrrole-2-carboxylates has shown that regioselective formylation can be achieved.[13]

Reaction Mechanism: The Vilsmeier reagent acts as the electrophile and attacks the C3 position of the pyrrole ring. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.

Caption: Step-by-step workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate

-

Vilsmeier Reagent Preparation: In a cooled flask (0 °C), add phosphorus oxychloride (1.2 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring.

-

Substrate Addition: To this mixture, add a solution of dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq) in DMF.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-